REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=2[C:11]([OH:13])=[O:12])=[C:4]([N+:18]([O-])=O)[CH:3]=1>C(OCC)(=O)C.[Pt]>[NH2:18][C:4]1[CH:3]=[C:2]([Cl:1])[CH:7]=[CH:6][C:5]=1[NH:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12]
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Name
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|
Quantity
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12.8 g
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Type
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reactant
|
Smiles
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ClC1=CC(=C(C=C1)NC1=C(C(=O)O)C=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
300 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
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[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
After filtration through dicalite
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Type
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WASH
|
Details
|
washing with ethyl acetate and removal of the solvent under reduced pressure the title compound (11.8 g, 100%)
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Type
|
CUSTOM
|
Details
|
was obtained
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Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=CC(=C1)Cl)NC1=C(C(=O)O)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |